![molecular formula C21H16N2O3S2 B3008609 N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide CAS No. 896343-90-1](/img/structure/B3008609.png)
N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide
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Overview
Description
The compound seems to be a derivative of benzothiazole . Benzothiazole is a heterocyclic compound that is widely researched due to its unique photometric properties .
Synthesis Analysis
Benzothiazole derivatives can be synthesized via palladium-catalyzed Heck coupling reaction . The synthesis of C2-substituted benzothiazoles has received much attention .Molecular Structure Analysis
Benzothiazole derivatives have been studied for their molecular structures . The degree of charge transfer gradually increased with an increase in solvent polarity .Chemical Reactions Analysis
Benzothiazole derivatives have been used in the synthesis of various compounds . They are highly reactive molecules and extensively employed as reactants or reaction intermediates .Physical And Chemical Properties Analysis
Benzothiazole derivatives have unique photophysical properties . They show strong fluorescence phenomena, mainly due to the formation of hydrogen bonds .Scientific Research Applications
Optical Materials
The compound has been studied for its potential as an optical material . The study focused on the excited-state hydrogen bonds and proton transfers affected by solvent polarity .
Biological Potential
The compound has also been studied for its biological potential . The study involved a structural analysis of the compound and its potential applications in the field of biology .
Anti-Tubercular Compounds
Benzothiazole based compounds, including this one, have been synthesized and studied for their anti-tubercular activity . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Antibacterial Studies
The compound has been investigated for its in vitro antibacterial activities against various bacterial strains such as Escherichia coli, Proteus species, Staphylococcus aureus, and Pseudomonas aeruginosa .
Fluorescent Pigment Dyeing Substrates
2-(benzothiazol-2-yl)-phenyl-β-D-galactopyranoside derivatives, which can be synthesized from benzothiazole based compounds, act as fluorescent pigment dyeing substrates .
Bacterial Detection
The same derivatives mentioned above are also used in bacterial detection .
DNG Gyrase Inhibitors
These derivatives have been studied for their potential as DNG gyrase inhibitors .
Anti-Tumor Agents
The derivatives have also been studied for their anti-tumor properties .
Future Directions
Mechanism of Action
Target of Action
Benzothiazole derivatives have been extensively studied and are known to interact with a variety of biological targets, including enzymes, receptors, and proteins .
Mode of Action
Benzothiazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of complexes with metal ions . The nature of these interactions can lead to changes in the function of the target, which can result in therapeutic effects .
Biochemical Pathways
Benzothiazole derivatives have been shown to affect a variety of biochemical pathways, often related to their targets . For example, some benzothiazole derivatives have been shown to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid and play a key role in inflammation .
Pharmacokinetics
A study on similar benzothiazole derivatives showed favourable pharmacokinetic profiles . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound greatly influence its bioavailability, and thus its therapeutic efficacy.
Result of Action
Benzothiazole derivatives have been associated with a variety of biological activities, including anti-inflammatory, anti-tubercular, and anti-cancer effects .
properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S2/c1-28(25,26)15-12-10-14(11-13-15)20(24)22-17-7-3-2-6-16(17)21-23-18-8-4-5-9-19(18)27-21/h2-13H,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUXKZLWKHOUFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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